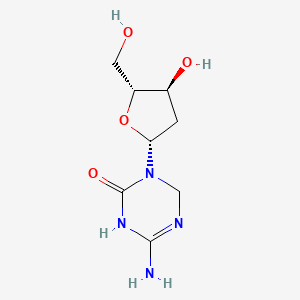

2'-Deoxy-5,6-dihydro-5-azacytidine

説明

Structure

3D Structure

特性

CAS番号 |

114522-16-6 |

|---|---|

分子式 |

C8H14N4O4 |

分子量 |

230.22 g/mol |

IUPAC名 |

6-amino-3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,4-dihydro-1,3,5-triazin-2-one |

InChI |

InChI=1S/C8H14N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h4-6,13-14H,1-3H2,(H3,9,10,11,15)/t4-,5+,6-/m0/s1 |

InChIキー |

LAOLDMMWVYDDID-JKUQZMGJSA-N |

SMILES |

C1C(C(OC1N2CN=C(NC2=O)N)CO)O |

異性体SMILES |

C1[C@@H]([C@H](O[C@@H]1N2CN=C(NC2=O)N)CO)O |

正規SMILES |

C1C(C(OC1N2CN=C(NC2=O)N)CO)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

SN-1212; KP-1212; SN1212; KP1212; SN 1212; KP 1212 |

製品の起源 |

United States |

Molecular and Cellular Mechanisms of 2 Deoxy 5,6 Dihydro 5 Azacytidine

Inhibition of DNA Methyltransferases

The primary molecular target of 2'-Deoxy-5,6-dihydro-5-azacytidine is the family of DNA methyltransferase (DNMT) enzymes, which are responsible for establishing and maintaining DNA methylation patterns. DHDAC's inhibitory action is characterized by the formation of a stable, irreversible covalent bond with these enzymes.

Covalent Trapping of DNA Methyltransferase Enzymes

As a nucleoside analog, DHDAC is first phosphorylated and then incorporated into replicating DNA in place of deoxycytidine. tandfonline.comnih.gov The presence of a nitrogen atom at the 5-position of the pyrimidine (B1678525) ring in 5-azacytidine (B1684299) analogs is a key structural feature that facilitates the blockade of cytosine methylation. tandfonline.comnih.gov When a DNMT enzyme attempts to transfer a methyl group to the incorporated DHDAC, an irreversible covalent adduct is formed between the enzyme and the DNA. core.ac.uk This "trapping" of the DNMT on the DNA strand effectively depletes the pool of active enzyme within the cell. core.ac.uk This mechanism is shared by other 5-azacytidine analogs, which are recognized as efficient suicide inhibitors of DNMTs. core.ac.uk

Specific Interactions with DNA Methyltransferase Subtypes (e.g., DNMT1)

The primary target of this covalent trapping is DNMT1, the maintenance methyltransferase responsible for copying existing methylation patterns onto newly synthesized DNA strands during replication. nih.gov The depletion of active DNMT1 is a critical consequence of treatment with 5-azacytidine analogs. nih.gov Studies have demonstrated that both 2'-deoxy-5-azacytidine (DAC) and DHDAC lead to the depletion of DNMT1 protein. nih.gov The formation of covalent adducts between the incorporated analog and DNMT1 not only inactivates the enzyme but can also mark it for proteasomal degradation.

Induction of DNA Hypomethylation

Global DNA Demethylation Effects

Treatment of cancer cell lines with DHDAC results in a substantial decrease in the percentage of methylated 2'-deoxycytidine (B1670253) 5'-monophosphate. nih.gov In comparative studies, DHDAC has demonstrated a potent ability to induce global DNA hypomethylation, comparable to that of other 5-azacytidine analogs like DAC and 5-azacytidine (AC). nih.gov For instance, in leukemic cell lines such as CCRF-CEM and HL-60, DHDAC was shown to be as effective as DAC and AC in reducing global DNA methylation by 50-60%. nih.gov

The extent of demethylation is dose-dependent. For example, in CCRF-CEM cells, a concentration of 10 µM DHDAC was sufficient to induce a significant, albeit weak, hypomethylation. nih.gov Increasing the concentration to 50 µM resulted in a more pronounced hypomethylating effect. nih.gov

Below is a table summarizing the comparative global DNA hypomethylating activity of DHDAC and other 5-azacytidine analogs in leukemic cell lines.

| Compound | Concentration | Cell Line | Relative DNA Methylation Level (%) |

| Untreated Control | - | CCRF-CEM | 100 |

| DHDAC | 100 µM | CCRF-CEM | ~50 |

| DAC | 1 µM | CCRF-CEM | ~45 |

| α-DAC | 1 µM | CCRF-CEM | ~48 |

| AC | 1 µM | CCRF-CEM | ~52 |

| DHAC | 100 µM | CCRF-CEM | ~80 |

| Zebularine (B1662112) | 100 µM | CCRF-CEM | ~75 |

| Untreated Control | - | HL-60 | 100 |

| DHDAC | 100 µM | HL-60 | ~55 |

| DAC | 1 µM | HL-60 | ~50 |

| α-DAC | 1 µM | HL-60 | ~52 |

| AC | 1 µM | HL-60 | ~58 |

| DHAC | 100 µM | HL-60 | ~85 |

| Zebularine | 100 µM | HL-60 | ~80 |

Data is approximated from graphical representations in the cited source and represents the percentage of remaining DNA methylation relative to untreated control cells. nih.gov

Gene Reactivation Mechanisms

A primary consequence of DHDAC-induced DNA hypomethylation is the reactivation of genes that have been transcriptionally silenced by promoter hypermethylation, a common occurrence in cancer.

Studies have specifically demonstrated the ability of DHDAC to reverse the hypermethylation of tumor suppressor gene promoters, leading to their re-expression. tandfonline.comnih.gov Two notable examples are the cyclin-dependent kinase inhibitor 2B (CDKN2B) and thrombospondin-1 (THBS-1) genes. tandfonline.comnih.gov In CCRF-CEM cells, which have a fully methylated CDKN2B gene locus, treatment with DHDAC leads to significant demethylation and subsequent reactivation of this gene. tandfonline.comresearchgate.net Similarly, the expression of THBS-1, another gene frequently silenced by methylation in cancer, can be restored following treatment with DHDAC. tandfonline.comresearchgate.net

The reactivation of these genes has important functional consequences. CDKN2B is a key regulator of the cell cycle, and its re-expression can contribute to the inhibition of cancer cell proliferation. THBS-1 is an inhibitor of angiogenesis, and its restoration can impede the formation of new blood vessels that tumors need to grow.

The table below presents the quantitative analysis of CDKN2B and THBS-1 gene reactivation in CCRF-CEM cells following treatment with DHDAC and other analogs.

| Compound | Concentration | Target Gene | Relative mRNA Expression (Fold Change) |

| Untreated Control | - | CDKN2B | 1 |

| DHDAC | 100 µM | CDKN2B | ~15 |

| DAC | 1 µM | CDKN2B | ~20 |

| AC | 1 µM | CDKN2B | ~18 |

| Untreated Control | - | THBS-1 | 1 |

| DHDAC | 100 µM | THBS-1 | ~8 |

| DAC | 1 µM | THBS-1 | ~12 |

| AC | 1 µM | THBS-1 | ~10 |

Data is approximated from graphical representations in the cited source and represents the fold change in mRNA expression relative to untreated control cells. researchgate.net

Incorporation into Nucleic Acids

The biological activity of this compound (DHDAC) is contingent upon its incorporation into the nucleic acid structure of the cell, a multi-step process initiated by intracellular phosphorylation.

Pathways of Intracellular Phosphorylation to Active Triphosphate Forms

For DHDAC to exert its effects, it must first be converted into its active triphosphate form. This bioactivation is a sequential phosphorylation process catalyzed by intracellular kinases. While the specific phosphorylation cascade for DHDAC is not as extensively detailed in the provided research as that of its parent compounds, the metabolic pathway can be inferred from the behavior of similar nucleoside analogs.

The initial and rate-limiting step is the conversion of the nucleoside to its monophosphate derivative. This reaction is typically catalyzed by deoxycytidine kinase (dCK). Subsequent phosphorylations to the diphosphate (B83284) and then the active triphosphate form, this compound triphosphate (DHAdCTP), are carried out by other cellular nucleotide kinases. For the related compound 5,6-dihydro-5-azacytidine (B1221591) (DHAC), the intracellular concentration of its deoxyribonucleoside triphosphate form, [3H]DHAdCTP, was observed to peak at different times and concentrations in different cell lines, indicating that the efficiency of this phosphorylation process can vary depending on the cellular context. nih.gov In CEM/O cells, the peak concentration of [3H]DHAdCTP was 13.5 +/- 7.7 microM at 4 hours, while in the deoxycytidine kinase-mutant cell line CEM/dCk(-), it reached a significantly higher peak of 80.8 +/- 13.8 microM at 12 hours. nih.gov This highlights the critical role of deoxycytidine kinase in the activation of this class of compounds.

Integration into Newly Synthesized DNA

Once converted to its active triphosphate form (DHAdCTP), this compound can be recognized by DNA polymerases as a substrate analogous to the natural deoxycytidine triphosphate (dCTP). During the process of DNA replication, DNA polymerase incorporates DHAdCTP into the newly synthesized DNA strand.

Studies have shown that the incorporation of anabolites of the related compound DHAC into the DNA of CEM/O and CEM/dCk(-) human lymphoid cell lines reaches a plateau. nih.gov In CEM/O cells, the amount of DHAC anabolites incorporated into DNA was 64.55 +/- 10.0 pmol/10(7) cells, while in CEM/dCk(-) cells, it was significantly higher at 395.5 +/- 145.4 pmol/10(7) cells. nih.gov This demonstrates that the extent of incorporation is dependent on the intracellular concentration of the active triphosphate form. The production of DNA lesions by both 2'-deoxy-5-azacytidine (DAC) and 5,6-dihydro-5-azacytidine (H2-aza-Cyd) was significantly reduced when cells were prelabeled with [14C]thymidine, indicating that the generation of these lesions necessitates the incorporation of the anomalous base into the DNA. nih.gov

Broader Cellular Responses to this compound

The incorporation of this compound into DNA triggers a cascade of cellular events that extend beyond the direct inhibition of DNA methylation, influencing global gene expression and the regulation of the cell cycle.

Effects on Gene Expression Profiles

A primary consequence of DHDAC incorporation into DNA is the alteration of gene expression patterns. This is largely attributed to its ability to induce DNA hypomethylation, leading to the reactivation of genes that have been silenced by promoter hypermethylation.

In a comparative study, both DHDAC and its analogue 2'-deoxy-5-azacytidine (DAC) were shown to enhance the mRNA expression of the thrombospondin-1 (THBS-1) gene. nih.gov However, in the same study, no expression of the cyclin-dependent kinase inhibitor 2B (CDKN2B) mRNA was detected in either control or treated CCRF-CEM cells, suggesting that the gene reactivation effect can be gene-specific. nih.gov A broader analysis of 24 different genes using a Methyl-Profiler PCR array revealed the comparative hypomethylating efficiencies of DAC and the α- and β-anomers of DHDAC. researchgate.net

| Gene | Treatment | Effect on Expression |

| THBS-1 | DAC | Enhanced mRNA expression |

| THBS-1 | DHDAC | Enhanced mRNA expression |

| CDKN2B | DAC, DHDAC | No detectable mRNA expression |

Studies on the related compound 5-Aza-2'-deoxycytidine (5-AzaC) in hepatoma cell lines identified 206 up-regulated and 248 down-regulated genes. nih.gov Functionally, genes involved in the cytoskeleton and extracellular matrix were significantly enriched among the up-regulated genes, while genes involved in metabolism were enriched in the down-regulated genes. nih.gov This indicates that the impact of these agents on gene expression is widespread and affects various cellular functions.

Influence on Cell Cycle Progression

In contrast, studies with 5-aza-2'-deoxycytidine have shown a preferential killing of cells in the S phase of the cell cycle. nih.gov Treatment with this agent also induced an S phase arrest in mouse hippocampus-derived neuronal HT22 cells. researchgate.net This indicates that while both compounds are cytosine analogs, their downstream effects on cell cycle regulation can differ significantly.

| Compound | Cell Line | Effect on Cell Cycle |

| This compound (DHDAC) | CCRF-CEM | No significant effect on cell cycle progression |

| 2'-Deoxy-5-azacytidine (DAC) | CCRF-CEM | Time-dependent toxicity |

| 5-Aza-2'-deoxycytidine | EMT6 Murine Tumor | Preferential kill of S phase cells |

| 5-Aza-2'-deoxycytidine | HT22 Neuronal | S phase arrest |

Molecular Pharmacology and Metabolic Fate of 2 Deoxy 5,6 Dihydro 5 Azacytidine

Cellular Uptake Mechanisms and Transporter Involvement (e.g., hENT1, hENT2)

The entry of nucleoside analogs like 2'-Deoxy-5,6-dihydro-5-azacytidine into cells is a critical first step for their pharmacological activity. As these molecules are typically hydrophilic, they cannot freely diffuse across the lipid bilayer of cell membranes. Instead, they rely on specialized membrane transport proteins known as human nucleoside transporters (hNTs). The hNT family is broadly divided into two major groups: the human equilibrative nucleoside transporters (hENTs) and the human concentrative nucleoside transporters (hCNTs).

While direct transport studies for this compound are not extensively detailed, its structural similarity to other 5-azacytidine (B1684299) analogs, such as decitabine (B1684300) (5-aza-2'-deoxycytidine), allows for informed inferences. For decitabine, cellular uptake is mediated by several hNTs. researchgate.net Human equilibrative nucleoside transporter 1 (hENT1) and human equilibrative nucleoside transporter 2 (hENT2) are key players in the transport of deoxycytidine analogs. researchgate.net These transporters facilitate the movement of nucleosides down their concentration gradient. Studies on decitabine have shown that hENT1 is a more efficient transporter than hENT2 for this specific analog. researchgate.net

Furthermore, concentrative nucleoside transporters, which actively transport nucleosides against a concentration gradient using a sodium gradient, are also involved in the uptake of similar compounds. Human concentrative nucleoside transporter 1 (hCNT1) and human concentrative nucleoside transporter 3 (hCNT3) have been shown to transport azacitidine, although hCNT1 transports decitabine poorly. researchgate.netnih.gov Given that this compound is a deoxycytidine analog, it is highly probable that its cellular uptake is predominantly managed by hENT1 and to a lesser extent by hENT2, similar to decitabine. The expression levels of these transporters in target cells could therefore be a significant determinant of the compound's efficacy.

Table 1: Human Nucleoside Transporter Involvement for Related Analogs

| Transporter | Analog Transported | Transport Efficiency |

|---|---|---|

| hENT1 | Decitabine, Azacitidine | Modest to High |

| hENT2 | Decitabine, Azacitidine | Weak to Modest |

| hCNT1 | Azacitidine | High |

| hCNT3 | Azacitidine | High |

This table summarizes the transportability of related nucleoside analogs by different human nucleoside transporters, providing a likely model for this compound. Data adapted from studies on azacitidine and decitabine. researchgate.net

Intracellular Biotransformation and Kinase Dependencies

Once inside the cell, this compound must undergo a series of metabolic activation steps to be converted into its pharmacologically active form. This process is entirely dependent on the host cell's enzymatic machinery, particularly nucleoside and nucleotide kinases.

Subsequent Phosphorylation Steps to Triphosphate Form

Following the initial phosphorylation by dCK, the resulting monophosphate derivative of this compound serves as a substrate for other cellular kinases. Nucleoside monophosphate kinases catalyze the conversion of the monophosphate to the diphosphate (B83284) form. Subsequently, nucleoside diphosphate kinases complete the activation process by adding a final phosphate (B84403) group, yielding the active this compound triphosphate (dDHDAC-TP).

Studies on the related compound 5,6-dihydro-5-azacytidine (B1221591) (DHAC) show that it is metabolized to both ribo- and deoxyribonucleoside triphosphates. nih.gov In human lymphoid cells, the intracellular concentration of the deoxyribonucleoside triphosphate form ([3H]DHAdCTP, equivalent to dDHDAC-TP) was found to increase significantly following treatment, demonstrating the cellular capacity for this multi-step phosphorylation pathway. nih.gov It is this final triphosphate metabolite that can be incorporated into DNA, leading to the compound's biological effects. nih.gov

Prodrug Strategies for this compound

To improve the pharmacological properties of this compound, prodrug strategies have been developed. Prodrugs are inactive or less active precursors that are converted into the active drug within the body.

Characterization of Prodrugs (e.g., KP-1461)

A notable prodrug of this compound (also known as KP-1212) is KP-1461. nih.govnih.gov KP-1461 was designed to enhance the delivery and metabolic activation of the parent compound, KP-1212. nih.gov This prodrug approach is intended to overcome potential limitations in the parent drug's solubility, stability, or initial phosphorylation efficiency. Clinical trials investigating KP-1461 as a potential anti-HIV agent have been conducted. nih.gov

Mechanism of Action of Prodrugs (e.g., Lethal Mutagenesis of Viral Genomes)

The primary mechanism of action for KP-1461, following its conversion to the active triphosphate form of KP-1212, is termed "lethal mutagenesis". nih.govnih.gov This strategy is particularly relevant in an antiviral context, such as in the treatment of Human Immunodeficiency Virus (HIV). nih.gov

The process unfolds as follows:

Metabolic Activation : KP-1461 is metabolized to this compound triphosphate.

Viral Incorporation : The viral reverse transcriptase (RT) of HIV, which is more error-prone than human DNA polymerases, incorporates the analog triphosphate into the newly synthesized viral DNA during reverse transcription. nih.gov

Increased Mutation Rate : The incorporation of the analog, which is a modified deoxycytidine, leads to an increase in the mutation rate of the viral genome. Specifically, it has been shown to significantly increase G-to-A and A-to-G transition mutations. nih.gov

Error Catastrophe : This accelerated rate of mutation pushes the viral population beyond its "error threshold". nih.govnih.gov The accumulation of numerous mutations throughout the viral genome eventually leads to the production of non-viable viral particles, a state known as "error catastrophe," which results in the extinction of the virus in cell culture. nih.gov

This novel antiretroviral approach aims to overwhelm the virus's ability to replicate faithfully, leading to a decay in the viral population. nih.gov

Table 2: Investigated Compounds and Their Aliases

| Compound Name | Alias / Abbreviation |

|---|---|

| This compound | DHDAC, KP-1212 |

| 5-aza-2'-deoxycytidine | Decitabine, DAC |

| 5-azacytidine | Azacitidine, AC |

| 5,6-dihydro-5-azacytidine | DHAC |

| N/A | KP-1461 (Prodrug of KP-1212) |

| Deoxycytidine Kinase | dCK |

| Human Equilibrative Nucleoside Transporter 1 | hENT1 |

| Human Equilibrative Nucleoside Transporter 2 | hENT2 |

| Human Concentrative Nucleoside Transporter 1 | hCNT1 |

Preclinical Research Models for 2 Deoxy 5,6 Dihydro 5 Azacytidine

In Vitro Cellular Models

Application in Human Leukemic and Lymphoid Cell Lines (e.g., CCRF-CEM, HL-60)

Human leukemic and lymphoid cell lines, such as CCRF-CEM and HL-60, have served as crucial in vitro models for evaluating the biological activity of 2'-Deoxy-5,6-dihydro-5-azacytidine. nih.govnih.gov These cell lines are instrumental in comparative studies to understand the effects of various 5-azacytidine (B1684299) nucleosides. nih.gov Research has shown that DHDAC exhibits hypomethylating capabilities in both CCRF-CEM and HL-60 cells, indicating its activity is not restricted to a specific cell type. nih.gov

Studies comparing DHDAC with its parent compound, 2'-deoxy-5-azacytidine (DAC), have revealed that DHDAC is less cytotoxic and more stable at concentrations that induce comparable levels of DNA hypomethylation and gene reactivation. nih.govresearchgate.net This characteristic makes it a valuable tool for epigenetic investigations. In the human lymphoid cell line CCRF-CEM, DHDAC has been shown to be incorporated into both RNA and DNA. nih.gov Furthermore, in the HL-60 human promyelocytic leukemia cell line, the effects of related azacytidine compounds on cell growth, differentiation, and apoptosis have been investigated to understand their anti-leukemic mechanisms. nih.govresearchgate.net

Methodologies for Assessing DNA Demethylation in Cell Culture

To quantify the extent of DNA demethylation induced by this compound, researchers employ a variety of sophisticated techniques. These methods allow for both global and gene-specific analysis of methylation changes.

Methylation-Specific PCR (MSP) Analysis

Methylation-Specific PCR (MSP) is a widely used technique to assess the methylation status of specific gene promoters. researchgate.net This method was utilized to determine the efficacy of DHDAC on the hypermethylated gene loci of cyclin-dependent kinase inhibitor 2B (CDKN2B) and thrombospondin-1 (THBS-1) in CCRF-CEM cells. researchgate.net The principle of MSP involves treating genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequently, two pairs of primers are used for PCR: one specific for the methylated sequence and another for the unmethylated sequence. The resulting PCR products, visualized through agarose (B213101) gel electrophoresis, indicate the methylation status of the target gene. researchgate.net

Pyrosequencing-Based Methylation Analysis

Pyrosequencing offers a quantitative, real-time method for analyzing DNA methylation at single-nucleotide resolution. researchgate.netnih.gov This technique is based on the "sequencing-by-synthesis" principle. After bisulfite treatment and PCR amplification of the target DNA region, the pyrosequencing reaction proceeds by the sequential addition of deoxynucleotide triphosphates. The incorporation of a nucleotide releases pyrophosphate (PPi), which is enzymatically converted into a light signal. The intensity of the light is proportional to the number of incorporated nucleotides, allowing for the precise quantification of the ratio of methylated to unmethylated cytosines at specific CpG sites. researchgate.netnih.gov

Assays for Gene Reactivation (e.g., qRT-PCR)

The ultimate goal of DNA demethylating agents is the reactivation of transcriptionally silenced genes. Quantitative reverse transcription PCR (qRT-PCR) is the standard method for measuring changes in gene expression levels following treatment with compounds like this compound. nih.govresearchgate.netresearchgate.net

In studies involving DHDAC, qRT-PCR has been used to measure the mRNA expression of genes known to be silenced by hypermethylation. nih.gov The process involves extracting total RNA from treated and untreated cells, converting it to complementary DNA (cDNA) through reverse transcription, and then using PCR to amplify and quantify the specific gene transcripts. researchgate.net An increase in the mRNA levels of a target gene in DHDAC-treated cells compared to control cells indicates gene reactivation. nih.gov This method has been crucial in demonstrating that DHDAC can effectively restore the expression of silenced genes. nih.govresearchgate.net

Research Findings Summary

| Cell Line | Compound | Key Findings | Reference |

| CCRF-CEM, HL-60 | This compound (DHDAC) | Induces DNA hypomethylation and gene reactivation. Less cytotoxic and more stable than 2'-deoxy-5-azacytidine (DAC). | nih.govresearchgate.net |

| CCRF-CEM | This compound (DHDAC) | Incorporated into both RNA and DNA. | nih.gov |

| HL-60 | 5-azacytidine | Inhibits DNA methyltransferase, leading to DNA devoid of methylated cytosine residues. | nih.gov |

Methodologies for DNA Demethylation and Gene Reactivation Analysis

| Methodology | Application | Principle | Reference |

| Methylation-Specific PCR (MSP) | Gene-specific methylation analysis | Bisulfite treatment converts unmethylated cytosines to uracil, followed by PCR with primers specific for methylated or unmethylated sequences. | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Global DNA methylation quantification | Separates and quantifies 5-methyl-2'-deoxycytidine-5'-monophosphate from hydrolyzed genomic DNA. | nih.govresearchgate.net |

| Pyrosequencing | Quantitative methylation analysis at single CpG sites | Real-time sequencing-by-synthesis that measures light signals generated upon nucleotide incorporation after bisulfite treatment. | researchgate.netnih.gov |

| Quantitative Reverse Transcription PCR (qRT-PCR) | Gene expression analysis | Measures mRNA levels by reverse transcribing RNA to cDNA, followed by PCR amplification and quantification. | nih.govresearchgate.netresearchgate.net |

Investigation of Anti-HIV Activity in Cell Culture Models

The nucleoside analog this compound, also known as KP-1212, has been a subject of investigation for its potential as an anti-human immunodeficiency virus (HIV) agent. nih.govnih.gov Research in cell culture models has demonstrated its activity against HIV-1, including strains that are resistant to other drugs. nih.gov The primary mechanism of its anti-HIV activity is attributed to lethal mutagenesis, where the compound is incorporated into the viral genome during reverse transcription, leading to an accumulation of mutations that are catastrophic for the virus. nih.govnih.gov

Studies have shown that KP-1212 can potently inhibit HIV-1 replication in cell cultures, with an effective concentration (EC50) of approximately 10 nM. nih.gov This antiviral activity is accompanied by low cellular, mitochondrial, and genomic toxicity in mammalian cells. nih.gov The mutations induced by KP-1212 in the HIV-1 genome are primarily G-to-A and A-to-G transitions, with a lesser extent of T-to-C and C-to-T transitions. nih.gov

Further research has explored the potentiation of KP-1212's anti-HIV-1 activity by combining it with ribonucleotide reductase inhibitors (RNRIs) such as gemcitabine (B846) and resveratrol (B1683913). nih.govnih.gov These combinations were found to not only enhance the antiviral effect but also to increase the viral mutant frequency. nih.gov For instance, the combination of KP-1212 with resveratrol predominantly induced G-to-C mutations. nih.gov These findings suggest that combination therapy could be a strategy to enhance the efficacy of KP-1212 in the context of HIV-1 treatment. nih.gov

Table 1: In Vitro Anti-HIV-1 Activity of this compound (KP-1212)

| Parameter | Finding | Reference |

|---|---|---|

| Mechanism of Action | Lethal mutagenesis of the viral genome | nih.govnih.gov |

| Effective Concentration (EC50) | ~10 nM for HIV-1 replication in culture | nih.gov |

| Induced Mutations | Primarily G-to-A and A-to-G transitions | nih.gov |

| Combination Therapy | Activity potentiated by ribonucleotide reductase inhibitors (e.g., gemcitabine, resveratrol) | nih.govnih.gov |

| Toxicity | Low cellular, mitochondrial, and genomic toxicity in mammalian cells | nih.gov |

In Vivo Preclinical Models

Studies in Relevant Animal Models for Epigenetic Modulation

While this compound has demonstrated hypomethylating activity in in vitro studies, indicating its potential as an epigenetic modulator, specific in vivo preclinical studies in animal models focusing on its epigenetic modulation are not extensively documented in publicly available research. nih.govnih.govresearchgate.net The compound is recognized as a less toxic and more stable alternative to 2'-deoxy-5-azacytidine (decitabine) for inducing DNA hypomethylation and gene reactivation in cell culture. nih.govresearchgate.net

The broader class of 5-azacytidine analogues, such as decitabine (B1684300) and 5-azacytidine, has been evaluated in various animal models for their epigenetic effects. For instance, decitabine has been studied in the Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model, where it was shown to delay the onset of androgen-independent disease and improve survival, suggesting an epigenetic mechanism of action in a cancer context. aacrjournals.org Similarly, 5-azacytidine has been investigated in xenograft, zebrafish, and orthotopic rat models of hepatocellular carcinoma, where it demonstrated effects on tumor growth, migration, and neo-angiogenesis, partly through epigenetic mechanisms. mdpi.com Furthermore, combination therapies involving 5-azacytidine and other agents like histone deacetylase inhibitors have been explored in phase I studies with patients having advanced cancers, showing changes in global DNA methylation. nih.gov

These studies on related compounds highlight the potential for 5-azacytidine analogues to modulate the epigenome in vivo. However, dedicated in vivo studies to specifically delineate the epigenetic modulating effects of this compound in relevant animal models are needed to fully understand its therapeutic potential in this area. nih.gov

Table 2: Preclinical and Clinical Studies of Related 5-Azacytidine Analogs for Epigenetic Modulation

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| 5-aza-2'-deoxycytidine (Decitabine) | Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model | Delayed onset of androgen-independent disease and improved survival. | aacrjournals.org |

| 5-azacytidine | Xenograft mouse, zebrafish, and orthotopic rat models of hepatocellular carcinoma | Downregulated cell viability, growth, migration, and neo-angiogenesis. | mdpi.com |

| 5-azacytidine (in combination with Valproic Acid) | Human patients with advanced cancers (Phase I study) | Demonstrated safety and induction of global DNA hypomethylation. | nih.gov |

An in-depth examination of the synthetic and chemical modification strategies for this compound reveals a landscape of innovative chemical engineering aimed at enhancing its stability and utility. This article focuses exclusively on the methodologies for its synthesis, its incorporation into oligonucleotides, strategies for its chemical stabilization, and the principles of its structure-activity relationship, including the critical role of tautomerism.

Mechanisms of Acquired Resistance to 2 Deoxy 5,6 Dihydro 5 Azacytidine Preclinical Context

Alterations in Nucleoside Transport

The entry of nucleoside analogs like decitabine (B1684300) into cancer cells is a critical first step for their therapeutic activity. The primary transporters responsible for this uptake are the human equilibrative nucleoside transporters, hENT1 and hENT2. nih.gov Preclinical studies have demonstrated that a reduction in the expression of these transporters can significantly limit the intracellular concentration of the drug, thereby conferring resistance. In a panel of cancer cell lines, the five lines most resistant to decitabine exhibited a combination of low levels of hENT1 and hENT2 transporters, among other factors. nih.govnih.gov This suggests that downregulation of nucleoside transporter expression is a key mechanism of acquired resistance, preventing the drug from reaching its intracellular target.

Modifications in Intracellular Metabolism

Once inside the cell, decitabine must be phosphorylated to its active triphosphate form to be incorporated into DNA. nih.gov Alterations in the enzymes involved in this metabolic activation are a major cause of acquired resistance.

Impact of Deoxycytidine Kinase Activity

The initial and rate-limiting step in the activation of decitabine is its phosphorylation by deoxycytidine kinase (dCK) to 5-aza-dCMP. nih.gov A deficiency in dCK activity is a primary and well-documented mechanism of resistance to decitabine and other deoxycytidine analogs like cytarabine (B982) (Ara-C). nih.govmdpi.com In preclinical models, resistance to decitabine can be rapidly induced in cell lines like HL-60 through drug exposure. nih.govnih.gov This resistance has been directly linked to mutations in the DCK gene, specifically a switch from a heterozygous to a homozygous mutation, leading to a loss of functional dCK protein. nih.govnih.gov Restoration of decitabine sensitivity was achieved by transfecting these resistant cells with a wild-type DCK gene, confirming the pivotal role of this enzyme. nih.govnih.gov Furthermore, decitabine-resistant cell variants often exhibit significant cross-resistance to other deoxycytidine analogs such as gemcitabine (B846) and cytarabine, which also depend on dCK for their activation. mdpi.com

| Cell Line | Resistance Mechanism | Experimental Finding | Reference |

|---|---|---|---|

| HL60 Clone | Switch from heterozygous to homozygous mutation of DCK | Transfection of wild-type DCK restored sensitivity to decitabine. | nih.govnih.gov |

| MOLM-13/DAC and SKM-1/DAC | Novel point mutation (A180P) in DCK leading to rapid proteasomal degradation of the protein | Resistant cells showed high cross-resistance to cytarabine and gemcitabine but remained sensitive to 5-azacytidine (B1684299). | mdpi.com |

| L1210/araC | Deficient in dCyd kinase activity | Significantly less sensitive to 5-substituted araC analogues compared to parental L1210/0 cells. | nih.gov |

Role of Uridine-Cytidine Kinase Mutations (e.g., UCK2)

While deoxycytidine kinase is crucial for decitabine activation, uridine-cytidine kinase (UCK), particularly UCK2, is the rate-limiting enzyme for the activation of 5-azacytidine. nih.govmdpi.com Therefore, mutations in UCK2 are a primary mechanism of resistance to 5-azacytidine, not decitabine. mdpi.combiorxiv.org In fact, preclinical studies show that cells resistant to decitabine due to dCK deficiency often remain sensitive to 5-azacytidine. mdpi.com Conversely, UCK2 knockout cells can exhibit increased sensitivity to decitabine. nih.gov This highlights the distinct metabolic activation pathways of these two related drugs.

Enhanced Drug Catabolism

The inactivation of decitabine through catabolism is another significant resistance mechanism. The enzyme cytidine (B196190) deaminase (CDA) can deaminate decitabine, converting it into an inactive uridine (B1682114) derivative. nih.gov This prevents the formation of the active 5-aza-dCTP that is necessary for incorporation into DNA. nih.gov Studies have shown that cancer cell lines with high resistance to decitabine often have high levels of CDA. nih.govnih.gov Increased CDA activity effectively reduces the available intracellular concentration of the active drug, thereby diminishing its therapeutic effect. nih.govbiorxiv.org

Activation of Alternative Pyrimidine (B1678525) Synthesis Pathways

Cancer cells can also develop resistance by upregulating the de novo synthesis of pyrimidine nucleotides. This pathway synthesizes pyrimidine nucleotides from simpler precursor molecules, as an alternative to the salvage pathway which recycles nucleosides like decitabine. Increased de novo synthesis can lead to higher intracellular pools of the natural deoxycytidine triphosphate (dCTP). This elevated dCTP competes with the active form of decitabine (5-aza-dCTP) for incorporation into DNA, thereby diluting the therapeutic effect of the drug. While this mechanism has been more extensively described for 5-azacytidine, it represents a plausible adaptive response that could contribute to decitabine resistance. mdpi.comnih.gov

| Resistance Mechanism | Key Molecule/Process | Effect on Decitabine Action | Reference |

|---|---|---|---|

| Alterations in Nucleoside Transport | hENT1, hENT2 | Reduced drug uptake into the cell. | nih.govnih.gov |

| Modifications in Intracellular Metabolism | Deoxycytidine Kinase (dCK) | Failure to phosphorylate and activate the drug. | nih.govnih.govmdpi.com |

| Enhanced Drug Catabolism | Cytidine Deaminase (CDA) | Inactivation of the drug through deamination. | nih.govnih.govbiorxiv.org |

Combination Therapeutic Strategies Involving 2 Deoxy 5,6 Dihydro 5 Azacytidine Preclinical Focus

Rationale for Combination Therapies in Epigenetic Modulation

The pursuit of combination therapies in cancer treatment, particularly those involving epigenetic modulators like 2'-Deoxy-5,6-dihydro-5-azacytidine (DHDAC), is grounded in the multifaceted nature of oncogenesis and the development of therapeutic resistance. Epigenetic alterations, such as DNA hypermethylation, are fundamental to the silencing of tumor suppressor genes, leading to uncontrolled cell growth. While DNA methyltransferase (DNMT) inhibitors like DHDAC can reverse this silencing, their efficacy as single agents can be limited. The rationale for combining DHDAC with other anticancer agents stems from several key principles aimed at achieving synergistic effects, overcoming resistance, and enhancing therapeutic outcomes.

DHDAC is a hydrolytically stable analog of 2'-deoxy-5-azacytidine (Decitabine), a well-established DNMT inhibitor. nih.govresearchgate.net This stability and reduced cytotoxicity at doses that achieve comparable DNA hypomethylation and gene reactivation make it an attractive candidate for combination strategies. nih.govresearchgate.net The primary goals of combining DHDAC with other therapies include:

Synergistic Antitumor Activity: Combining agents with different mechanisms of action can lead to a greater therapeutic effect than the sum of their individual effects. For instance, DHDAC can reactivate epigenetically silenced genes that sensitize cancer cells to the cytotoxic effects of conventional chemotherapy or targeted agents.

Overcoming Drug Resistance: Tumors can develop resistance to single-agent therapies through various mechanisms. Combination therapies can target multiple cellular pathways simultaneously, making it more difficult for cancer cells to develop resistance.

Lowering Therapeutic Doses: By achieving synergy, the doses of individual agents in a combination regimen can potentially be reduced, leading to a better safety profile and fewer side effects.

Modulation of the Tumor Microenvironment: Epigenetic drugs can alter the tumor microenvironment, making it more susceptible to immunotherapy. For example, by inducing the expression of tumor antigens, DHDAC could enhance the efficacy of immune checkpoint inhibitors.

Preclinical Evaluation of Synergistic Effects with Other Agents

While specific preclinical combination studies for this compound are not extensively documented in publicly available literature, the synergistic potential of its parent compound, Decitabine (B1684300), has been widely investigated. These studies provide a strong rationale for exploring similar combinations with DHDAC, given their shared mechanism as DNA hypomethylating agents.

Preclinical studies have demonstrated the synergistic effects of combining DNMT inhibitors with a variety of other anticancer drugs:

With Conventional Chemotherapy: The combination of histone deacetylase (HDAC) inhibitors with DNA-damaging agents like cisplatin, doxorubicin, and etoposide (B1684455) has shown enhanced antitumor effects. nih.govresearchgate.netnih.gov The principle behind this synergy is that HDAC inhibitors can induce a more open chromatin structure, making the DNA more accessible to damage by chemotherapeutic agents. Given that DHDAC also remodels chromatin by reducing DNA methylation, a similar synergistic outcome is plausible.

With Other Epigenetic Drugs: The combination of DNMT inhibitors and HDAC inhibitors has been a focus of research. nih.gov These two classes of drugs target the two main pillars of epigenetic regulation. Preclinical data suggests that this combination can lead to a more robust re-expression of tumor suppressor genes and enhanced cancer cell death. nih.gov

With Targeted Therapies: The rationale for combining DHDAC with targeted therapies lies in the ability of epigenetic modulation to overcome resistance to these agents. For example, a tumor might be resistant to a targeted therapy due to the silencing of a key gene in the drug's pathway. DHDAC could potentially restore the expression of this gene and re-sensitize the tumor to the targeted agent.

Interactive Table: Preclinical Synergistic Effects of Decitabine (a close analog of DHDAC) with Other Agents

| Combination Agent | Cancer Type | Observed Synergistic Effect |

| Vorinostat (HDAC inhibitor) | Hepatocellular Carcinoma | Increased apoptosis and expression of tumor suppressor genes (GSTP1, SOCS1). nih.gov |

| Cisplatin (Chemotherapy) | Various Cancers | Enhanced cytotoxicity. nih.gov |

| Doxorubicin (Chemotherapy) | Various Cancers | Enhanced cytotoxicity. nih.govnih.gov |

| Etoposide (Chemotherapy) | Various Cancers | Enhanced cytotoxicity. nih.gov |

This table summarizes findings for Decitabine, a closely related compound, to infer the potential synergistic effects of DHDAC.

Strategies to Overcome or Circumvent Resistance Mechanisms

The development of resistance to hypomethylating agents, including Decitabine, is a significant clinical challenge. Understanding the preclinical mechanisms of resistance is crucial for developing strategies to overcome it. As an analog, it is anticipated that resistance to DHDAC could arise through similar pathways.

The primary mechanisms of resistance to Decitabine involve alterations in its metabolic activation pathway. nih.govresearchgate.net For Decitabine to be active, it must be phosphorylated by the enzyme deoxycytidine kinase (dCK). nih.govresearchgate.net Resistance can emerge through:

Decreased expression or activity of deoxycytidine kinase (dCK): Low levels of dCK result in reduced phosphorylation of the drug, leading to its inactivation. nih.govresearchgate.net

Increased expression of cytidine (B196190) deaminase (CDA): CDA is an enzyme that catabolizes and inactivates Decitabine. nih.gov

Alterations in nucleoside transporters: Reduced expression of transporters responsible for drug uptake into the cancer cell can also contribute to resistance. nih.govresearchgate.net

Preclinical research has identified several strategies to potentially circumvent these resistance mechanisms:

Combination with HDAC inhibitors: As mentioned earlier, combining DHDAC with HDAC inhibitors may not only produce synergistic cytotoxicity but could also potentially prevent or reverse resistance by altering the expression of genes involved in drug metabolism and transport. nih.gov

Development of novel formulations: Creating new delivery systems for DHDAC could potentially improve its uptake and concentration within tumor cells, thereby overcoming resistance mechanisms related to transport.

Modulation of pyrimidine (B1678525) metabolism: Investigating agents that can modulate the activity of enzymes like dCK and CDA could be a promising avenue. For example, inhibitors of CDA could prevent the breakdown of DHDAC, thereby increasing its effective concentration.

Interactive Table: Preclinical Resistance Mechanisms to Decitabine and Potential Counterstrategies

| Resistance Mechanism | Potential Strategy to Overcome | Rationale |

| Low deoxycytidine kinase (dCK) levels | Combination with agents that upregulate dCK. | Increased dCK would lead to more efficient activation of DHDAC. |

| High cytidine deaminase (CDA) levels | Co-administration with a CDA inhibitor. | Inhibition of CDA would prevent the degradation of DHDAC. |

| Reduced drug transport | Use of novel drug delivery systems. | Enhanced delivery could bypass transporter-related resistance. |

This table outlines resistance mechanisms observed for the related compound Decitabine and infers potential strategies for DHDAC.

Emerging Research Avenues and Future Perspectives for 2 Deoxy 5,6 Dihydro 5 Azacytidine

Elucidation of Comprehensive Molecular and Cellular Effects

Future research is focused on building a more complete picture of the molecular and cellular consequences of DHDAC administration, moving beyond its primary hypomethylating function. While it is known to be a DNA methyltransferase (DNMT) inhibitor, its saturated 5,6-double bond confers hydrolytic stability, distinguishing it from its parent compounds, 5-azacytidine (B1684299) (AC) and 2'-deoxy-5-azacytidine (DAC). nih.gov This stability prevents the nucleophilic attack by water that contributes to the degradation of other azanucleosides. nih.gov

Studies have shown that DHDAC is less cytotoxic than DAC at doses that achieve comparable levels of DNA hypomethylation and reactivation of silenced genes. nih.govtandfonline.comresearchgate.netnih.gov The primary molecular mechanism involves the covalent trapping of DNMTs after the analog is incorporated into DNA. nih.gov However, the downstream cellular responses require deeper investigation. For instance, DAC is known to induce p53-dependent tumor cell senescence and a high number of DNA double-strand breaks, whereas 5-azacytidine tends to induce apoptosis. nih.gov Understanding where DHDAC falls on this spectrum of cellular outcomes is a key area of future inquiry. Research indicates differences in DNA damage produced by the incorporation of 5-aza-2′-deoxycytidine compared to 5,6-dihydro-5-azacytidine (B1221591), a critical molecular distinction that warrants further exploration. nih.gov

Comparative analyses of DHDAC with other azacytidine nucleosides have been conducted to assess their relative effects on cytotoxicity and DNA methylation. nih.govnih.gov

| Compound | Relative Cytotoxicity | Relative Hypomethylating Potential | Key Feature |

| 2'-deoxy-5-azacytidine (DAC) | Higher | DAC > α-DAC > DHDAC > AC > zebularine (B1662112) > DHAC > α-DHDAC nih.gov | Incorporated only into DNA; less cytotoxic than AC. nih.gov |

| 2'-Deoxy-5,6-dihydro-5-azacytidine (DHDAC) | Lower than DAC nih.govtandfonline.comnih.gov | Induces comparable hypomethylation to DAC at specific doses. nih.govtandfonline.comnih.gov | Hydrolytically stable congener of DAC. nih.gov |

| 5-azacytidine (AC) | Higher | Less potent than DAC. nih.gov | Incorporated into both RNA and DNA. plos.org |

| 5,6-dihydro-5-azacytidine (DHAC) | Less cytotoxic than AC and DAC nih.gov | Lower hypomethylating potential than DHDAC. nih.gov | Hydrolytically stable; incorporated into RNA. nih.gov |

This table is based on comparative data from studies on leukemia cell lines. nih.gov

Exploration of Novel Epigenetic Targets and Pathways

The primary epigenetic pathway influenced by DHDAC is the inhibition of DNA methylation, leading to the re-expression of transcriptionally silenced genes. nih.govtandfonline.comresearchgate.net Initial research has demonstrated its effectiveness in demethylating and reactivating specific hypermethylated gene loci, such as cyclin-dependent kinase inhibitor 2B (CDKN2B) and thrombospondin-1 (THBS-1), in leukemia cell lines. nih.govtandfonline.comnih.gov The mechanism involves DHDAC acting as a transition-state mimic of 5,6-dihydrocytosine, which binds with high affinity to the active site of cytosine-5-methyltransferases. glenresearch.com

A significant future direction is the identification of a broader range of epigenetic targets and pathways modulated by DHDAC. Research on related compounds like 5-azacytidine has revealed widespread changes in gene expression following treatment, affecting numerous cellular pathways. frontiersin.org For example, both 5-azacytidine and DAC have been shown to strongly induce the expression of cancer testis antigens, a class of proteins that are typically restricted to germ cells but become aberrantly expressed in tumors. plos.org Investigating whether DHDAC has a similar or distinct effect on these and other gene families could uncover novel therapeutic opportunities.

| Target Type | Known/Potential Targets | Rationale for Exploration |

| Specific Genes | CDKN2B, THBS-1 (Known) nih.govtandfonline.com | These tumor suppressor genes are frequently silenced by hypermethylation in cancer. |

| Gene Families | Cancer Testis Antigens (Potential) | Other DNMT inhibitors like DAC and AC strongly induce their expression. plos.org |

| Cellular Pathways | Apoptosis vs. Senescence Pathways (Potential) | DAC and AC induce distinct cell death and senescence responses. nih.gov |

| Enzymes | DNA Methyltransferases (DNMTs) (Known) | DHDAC acts as a potent inhibitor by trapping the enzyme. nih.govglenresearch.com |

Advanced Prodrug Development and Delivery Systems

While DHDAC itself offers improved stability over DAC, the development of prodrugs represents a key strategy to further enhance its pharmacological properties. A prodrug of DHDAC, known as KP-1461 (N4-heptyloxycarbonyl-5,6-dihydro-5-azacytidine), has already been developed and noted for its anti-HIV activity. nih.gov The goal of prodrug strategies is often to improve characteristics like oral bioavailability, solubility, and targeted delivery, thereby potentially increasing efficacy and reducing systemic effects.

Future research in this area could draw inspiration from prodrugs developed for other nucleoside analogs. For example, 2′,3′,5′-triacetyl-5-azacitidine (TAC) was created as a prodrug of azacitidine to improve stability and solubility, which are beneficial for avoiding rapid degradation in the stomach and periphery. nih.gov Similar esterification or acylation strategies could be applied to DHDAC. Another approach involves modifying the N4 position of the cytosine ring, as seen with N4-NPEOC-5-aza-2′-deoxycytidine, to create derivatives with low water solubility and potentially improved oral absorption. nih.gov

| Prodrug Strategy | Example Compound | Goal |

| N4-Acylation | KP-1461 (N4-heptyloxycarbonyl-5,6-dihydro-5-azacytidine) nih.gov | Prodrug of DHDAC with anti-HIV activity. nih.gov |

| Esterification | 2′,3′,5′-triacetyl-5-azacitidine (TAC) nih.gov | Improve solubility and stability for oral administration. nih.gov |

| N4-Protection | N4-NPEOC-5-aza-2′-deoxycytidine nih.gov | Increase hydrophobicity for potentially better oral bioavailability. nih.gov |

Application as a Core Research Tool in Epigenomics

The unique chemical properties of DHDAC make it an exceptionally valuable tool for basic and preclinical research in the field of epigenomics. Its superior stability compared to DAC means it can be used in experimental settings with greater reliability and for longer durations without significant degradation. nih.govtandfonline.comresearchgate.net This stability, combined with its reduced cytotoxicity, allows researchers to study the direct effects of DNA hypomethylation with fewer confounding variables related to cellular toxicity. nih.govnih.gov

DHDAC is ideally suited for comparative studies to dissect the specific contributions of DNA hypomethylation versus other effects of nucleoside analogs. nih.govnih.gov Furthermore, its phosphoramidite (B1245037) form, 5-aza-5,6-dihydro-dC-CE phosphoramidite, is compatible with standard oligonucleotide synthesis. glenresearch.com This allows for the precise incorporation of DHDAC into synthetic DNA strands. These modified oligonucleotides can then be used as probes to study the mechanism of DNA methyltransferases, serving as potent transition-state mimics that bind with high affinity to the enzyme's active site without forming a covalent bond. glenresearch.com This makes DHDAC an excellent tool for investigating the kinetics and structural biology of DNA methylation. glenresearch.com

Potential in Specific Biological Systems Beyond Current Preclinical Scope

While much of the focus on DHDAC has been related to its potential in cancer epigenetics, its biological activities extend to other domains, most notably virology. The compound, also referred to as KP-1212, has been investigated as a first-in-class lethal mutagen against Human Immunodeficiency Virus Type-1 (HIV-1). nih.govnih.gov The mechanism of action in this context is the induction of mutations in the viral genome at a rate that exceeds the virus's ability to replicate, a concept known as error catastrophe. nih.gov Research has also explored potentiating its anti-HIV-1 activity by combining it with ribonucleotide reductase inhibitors like gemcitabine (B846) and resveratrol (B1683913). nih.gov

This established anti-viral activity suggests that the potential applications for DHDAC and its prodrugs are broader than just oncology. Future research could explore its utility against other viruses that might be susceptible to lethal mutagenesis. Additionally, given that other DNMT inhibitors like azacitidine have been investigated for non-oncology indications such as sickle cell disease, there is a rationale for exploring DHDAC in other non-malignant disorders where epigenetic dysregulation plays a role. nih.gov The fact that 5,6-dihydropyrimidines are known products of DNA damage from ionizing radiation could also link DHDAC research to the study of DNA repair pathways. glenresearch.com

Q & A

Basic Research Questions

Q. What is the mechanism of DNA hypomethylation induced by 2'-Deoxy-5,6-dihydro-5-azacytidine, and how does it differ from other cytidine analogs?

- Methodological Answer : The compound inhibits DNA methyltransferases (DNMTs) by occupying the cytidine-binding pocket without covalent binding, unlike 5-azacytidine or decitabine, which form irreversible complexes. This non-covalent interaction reduces cytotoxicity while maintaining hypomethylating activity. To validate this, use competitive inhibition assays with recombinant DNMTs and compare binding kinetics via surface plasmon resonance (SPR) or crystallography .

Q. What experimental methods are recommended to assess DNA hypomethylation efficiency in vitro?

- Methodological Answer : Key techniques include:

- Methylation-Specific PCR (MSP) : Target hypermethylated loci (e.g., CDKN2B or THBS1) to detect demethylation-induced reactivation .

- HPLC Quantification : Measure 5-methyl-2'-deoxycytidine-5'-monophosphate (5m-dCMP) levels in digested genomic DNA for global methylation analysis .

- qRT-PCR : Monitor mRNA expression of epigenetically silenced genes post-treatment to confirm functional reactivation .

Q. How can researchers evaluate cytotoxicity and stability of this compound in cell lines?

- Methodological Answer :

- Flow Cytometry : Analyze cell cycle progression (e.g., G1 arrest) and apoptosis markers (Annexin V/PI staining) at varying doses .

- Stability Assays : Compare hydrolysis rates in aqueous media (pH 7.4, 37°C) to analogs like decitabine using UV-Vis spectroscopy or LC-MS .

Advanced Research Questions

Q. How can contradictory data on hypomethylation efficiency across studies be resolved?

- Methodological Answer : Contradictions may arise from:

- Cell Line Variability : Test multiple lines (e.g., CRF-CEM, HL60) with differing proliferation rates and DNMT expression .

- Exposure Duration : Optimize treatment time (e.g., 72–96 hours) to account for slower DNMT turnover in quiescent cells.

- Dose-Response Curves : Use IC50 values for hypomethylation (HPLC) and cytotoxicity (MTT assays) to identify therapeutic windows .

Q. What strategies optimize in vivo pharmacokinetics and metabolic stability for this compound?

- Methodological Answer :

- Administration Routes : Intravenous delivery minimizes first-pass metabolism; compare bioavailability via LC-MS plasma profiling .

- Prodrug Design : Modify the 5'-position with phosphonate groups to enhance stability, as seen in metabolically stable siRNA analogs .

- Tissue-Specific Analysis : Use bisulfite sequencing of liver, bone marrow, and tumor tissues to assess organ-specific demethylation .

Q. How can hypomethylation protocols be adapted for plant or non-mammalian systems?

- Methodological Answer :

- Proliferation Dependency : Apply the compound during active cell division (e.g., meristematic tissues in plants) to maximize incorporation into DNA .

- RdDM Pathway Interference : Combine with RNAi targeting de novo methyltransferases (e.g., DRM2 in plants) to prolong hypomethylation effects .

- Stability Adjustments : Increase treatment duration (e.g., 7–14 days) due to slower cell cycle progression in plant models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。